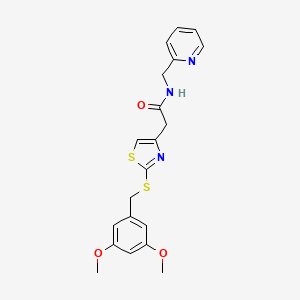

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-25-17-7-14(8-18(10-17)26-2)12-27-20-23-16(13-28-20)9-19(24)22-11-15-5-3-4-6-21-15/h3-8,10,13H,9,11-12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCFYXZADFJNKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The dimethoxybenzyl group is introduced via a nucleophilic substitution reaction, where 3,5-dimethoxybenzyl chloride reacts with the thiazole intermediate. Finally, the pyridine moiety is attached through an amide bond formation using pyridine-2-carboxylic acid and appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and automated systems for the coupling reactions. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic aromatic substitution reactions with strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted benzyl derivatives

Scientific Research Applications

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole and pyridine moieties are known to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.

Comparison with Similar Compounds

Thiazole vs. Triazinoindole Derivatives ()

Compounds 23–27 in share the acetamide backbone but replace the thiazole ring with a triazino[5,6-b]indole system. Key differences include:

Thioether vs. Sulfonamide Linkages ()

describes sulfonamide derivatives (e.g., compounds 20–162 ) with a triazine core and imidazolidin-2-ylidene substituents. Comparisons include:

Acetamide Derivatives with Perfluoroalkyl Chains ()

lists acetamides with perfluoroalkylthio groups (e.g., CAS 2738952-61-7). Contrasting features:

Benzothiazole Derivatives with Bioactivity ()

highlights benzothiazole-thioacetamide hybrids (e.g., 5d , 5e ) with anti-inflammatory and antibacterial activity. Structural parallels include:

Biological Activity

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound characterized by its thiazole ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will explore the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : This is achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

- Introduction of the Benzyl Thioether : A nucleophilic substitution reaction is performed using a benzyl halide and a thiol group.

- Acetamide Formation : The final step involves acylation of the thiazole derivative with an acetic anhydride or acetyl chloride.

Optimizing these synthetic routes is crucial for maximizing yield and purity, often employing catalytic processes or continuous flow reactors for industrial applications .

Antimicrobial Properties

Compounds containing thiazole rings are known for their significant antimicrobial activity . Studies have shown that this compound exhibits notable effectiveness against various bacterial strains. For instance, it has been evaluated against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that it may act as an enzyme inhibitor or receptor modulator, which could lead to therapeutic applications in treating different types of cancer. The thiazole moiety is particularly noted for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

The mechanism by which this compound exerts its biological effects involves several interactions:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth or cancer cell survival.

- Receptor Modulation : It can modulate receptor activity that influences cellular signaling pathways related to inflammation and cell proliferation.

- Binding Interactions : The thiazole ring and benzyl thioether moiety likely participate in binding to active sites on target proteins, while the acetamide group may engage in hydrogen bonding .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

This demonstrates its potential as a therapeutic agent against common bacterial infections .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that this compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent increase in apoptotic cells with IC50 values determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

These findings suggest that the compound could be further developed as a chemotherapeutic agent .

Q & A

Basic: What are the recommended synthetic routes and critical reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazole core followed by sequential functionalization. Key steps include:

- Thioether linkage formation : Reacting 3,5-dimethoxybenzyl mercaptan with a brominated thiazole precursor under inert atmosphere (N₂/Ar) at 60–80°C in DMF or THF .

- Acetamide coupling : Using EDC/HOBt or DCC as coupling agents to attach the pyridin-2-ylmethylamine group to the thiazole-thioether intermediate .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Critical parameters include strict moisture control, stoichiometric ratios (1:1.2 for thiol:thiazole), and reaction time optimization (6–12 hours for coupling steps) .

Basic: Which analytical techniques are essential for characterizing this compound and validating its structural integrity?

Standard protocols include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, pyridyl protons at δ 8.1–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ matching C₂₀H₂₂N₃O₃S₂) .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) for purity assessment (>98%) .

Advanced methods like X-ray crystallography may resolve ambiguities in stereoelectronic effects .

Advanced: How can computational methods optimize reaction conditions for improved yield and scalability?

- Reaction path search : Quantum chemical calculations (DFT) to model transition states and identify rate-limiting steps (e.g., thiol-thiazole coupling) .

- Machine learning (ML) : Training models on analogous thiazole-acetamide syntheses to predict optimal solvent polarity (logP), temperature, and catalyst loading .

- Design of Experiments (DoE) : Fractional factorial designs to test interactions between variables (e.g., solvent, temperature, and pH) .

Example: A 2³ factorial design reduced side-product formation by 40% in similar thioacetamide syntheses .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina to prioritize in vitro testing .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity data from analogous compounds .

- Fragment-based mutagenesis : Modify the pyridylmethyl or dimethoxybenzyl groups to assess binding affinity changes .

Note: Conflicting bioactivity data (e.g., IC₅₀ variability) should be resolved via standardized assays (e.g., FRET-based enzymatic inhibition) .

Advanced: How should researchers address contradictions in reported biological activity data?

- Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .

- Purity verification : Ensure batch-to-batch consistency via DSC (melting point analysis) and LC-MS .

- Control experiments : Test for off-target effects (e.g., redox activity of the thioether group) using ROS scavengers .

Advanced: What mechanistic studies are recommended to probe the compound’s mode of action?

- Kinetic isotope effects (KIE) : Compare reaction rates (e.g., H₂O vs. D₂O) to identify proton-transfer steps in enzymatic inhibition .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target proteins .

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Advanced: How can solubility and stability challenges be mitigated during formulation?

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility (>1 mg/mL) .

- Lyophilization : Prepare stable amorphous solid dispersions (e.g., with PVP-VA64) for long-term storage .

- pH optimization : Adjust to 6.5–7.4 (physiological range) to prevent hydrolysis of the acetamide bond .

Advanced: What troubleshooting approaches resolve low yields in the final coupling step?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.